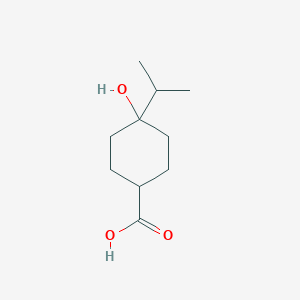
rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid: is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a hydroxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid typically involves the use of cyclohexane derivatives as starting materials. One common method involves the hydroxylation of cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction can be catalyzed by various agents, including metal catalysts and oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In synthetic chemistry, rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology and Medicine: It may also be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The hydroxy and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity .
Comparison with Similar Compounds
- rel-(1s,4s)-4-(trifluoromethoxy)cyclohexylmethanamine hydrochloride
- rel-(1s,4s)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohexanol hydrate
- rel-(-)-(1S,4S,10R)-1,4-dihydroxycembra-2E,7E,11Z-trien-20,10-olide
Uniqueness: rel(1s,4s)-4-Hydroxy-4-isopropylcyclohexanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise control over molecular configuration and reactivity .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-hydroxy-4-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)10(13)5-3-8(4-6-10)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
BAGSFDOYJCQYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC(CC1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
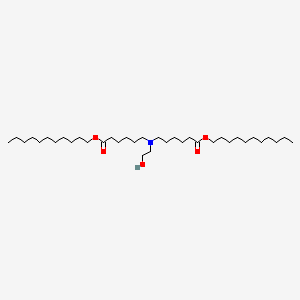
![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
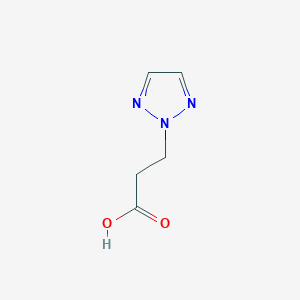
![3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)
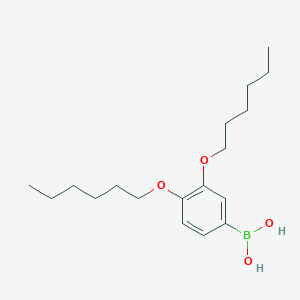
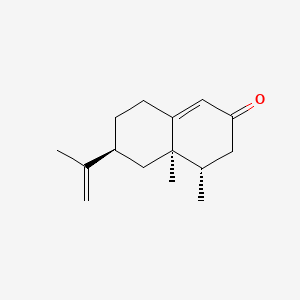
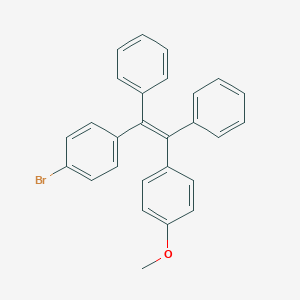
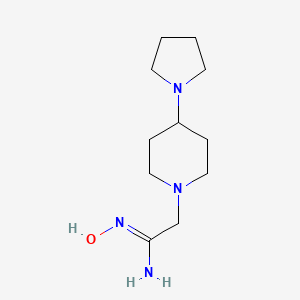
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13353885.png)
